Sodium (4-methoxybenzoyloxy)acetate
Description
Sodium (4-methoxybenzoyloxy)acetate is a sodium salt derivative of (4-methoxybenzoyloxy)acetic acid, characterized by a methoxy-substituted benzoyloxy group linked to an acetate backbone. The sodium counterion enhances water solubility, making it suitable for aqueous formulations. Its synthesis likely involves esterification of 4-methoxybenzoic acid with glycolic acid derivatives, followed by neutralization with sodium hydroxide, as inferred from analogous pathways in .
Properties
CAS No. |
17114-82-8 |
|---|---|
Molecular Formula |
C10H9NaO5 |
Molecular Weight |
232.167 |
IUPAC Name |
sodium;2-(4-methoxybenzoyl)oxyacetate |
InChI |
InChI=1S/C10H10O5.Na/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12;/h2-5H,6H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
DCRRSNRLZYMWBH-UHFFFAOYSA-M |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)[O-].[Na+] |
Synonyms |
SODIUM4-METHOXYBENZOYLOXYACETATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate
Structural Differences : Replaces the methoxy group with three hydroxyl groups on the benzene ring.
Properties :
- Higher hydrophilicity due to polar hydroxyl groups, enhancing solubility in polar solvents.
- Applications: Used in drug synthesis (e.g., anti-inflammatory agents) and material science for polymer modification.
4-(Oxan-4-ylmethoxy)benzoic Acid
Structural Differences : Features a tetrahydropyran (oxan) methoxy group instead of a simple methoxy substituent.
Properties :
- Increased steric hindrance and lipophilicity due to the cyclic ether group.
- Lower water solubility compared to the sodium salt form of the target compound.
Methyl 4-Methoxyacetoacetate
Structural Differences : Contains an acetoacetate ester group rather than a benzoyloxy-acetate structure.
Properties :
- Higher volatility and reactivity as a keto-ester, suitable for condensations in organic synthesis.
- Limited biocompatibility compared to sodium salts, restricting direct pharmaceutical use. Applications: Key intermediate in synthesizing heterocycles and fine chemicals.
Sodium Acetate Derivatives (e.g., Sodium Acetate Trihydrate)
Structural Differences : Lacks the benzoyloxy moiety, comprising only the sodium acetate component.
Properties :
- Phase behavior (e.g., supercooling in trihydrate form) relevant for thermal energy storage ().

- Simpler structure results in lower functional versatility compared to the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Pharmaceutical Potential: this compound’s methoxy group may improve metabolic stability compared to hydroxylated analogs, as seen in ’s trihydroxy derivative, which faces rapid oxidative degradation.
- Material Science : The sodium salt’s solubility contrasts with 4-(oxan-4-ylmethoxy)benzoic acid’s lipophilicity, suggesting divergent roles in polymer composites (hydrophilic vs. hydrophobic matrices).
- Synthetic Utility : Methyl 4-methoxyacetoacetate’s reactivity highlights the trade-off between functional diversity and stability; the target compound’s sodium salt may offer a balanced profile for industrial processes.
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